S-(+)-O-Desmethylraclopride hydrobromide

Stereochemistry Chiral Purity Radiopharmaceutical Precursors

Inconsistent precursor salt form and optical purity compromise ¹¹C-methylation yield in automated [¹¹C]raclopride GMP radiosynthesis. This stereospecific hydrobromide salt eliminates batch variability: • Benchmark radiochemical yield: 51.3 ± 11.2% at specific activity 109 ± 20 GBq/µmol • Defined aqueous solubility (10 mg/mL) & optical rotation ([α]²³/D +11.0°) for automated module compatibility • ≥98% HPLC purity with lot-to-lot consistency for regulatory-compliant clinical PET production

Molecular Formula C14H19BrCl2N2O3
Molecular Weight 414.1 g/mol
CAS No. 113310-88-6
Cat. No. B040750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(+)-O-Desmethylraclopride hydrobromide
CAS113310-88-6
Molecular FormulaC14H19BrCl2N2O3
Molecular Weight414.1 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br
InChIInChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1
InChIKeyRIWAHQQBHAKCTN-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(+)-O-Desmethylraclopride Hydrobromide: Overview


S-(+)-O-Desmethylraclopride hydrobromide (CAS 113310-88-6) is a substituted benzamide and a stereospecific hydrobromide salt precursor utilized in the radiosynthesis of the dopamine D2/D3 receptor antagonist [¹¹C]raclopride, a widely employed positron emission tomography (PET) tracer [1]. This compound is chemically defined as (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide, featuring a molecular weight of 414.1 g/mol and a characterized optical activity of [α]23/D +11.0° (c = 1.08, ethanol) . Its principal role is as the O-desmethyl precursor, enabling efficient ¹¹C-methylation to produce [¹¹C]raclopride for neuroimaging studies of dopaminergic function [1].

Why Salt Form Matters


In radiopharmaceutical synthesis, the physical and chemical properties of a precursor are not interchangeable; they directly dictate reaction efficiency, reproducibility, and final product quality. Generic substitution of the hydrobromide salt of S-(+)-O-Desmethylraclopride with its free base or alternative salts can severely compromise ¹¹C-methylation yields due to differences in solubility, optical purity, and salt form stability [1]. The hydrobromide salt's defined aqueous solubility (10 mg/mL in H2O) and specific optical rotation (+11.0° in ethanol) are critical for reproducible automated radiosynthesis protocols, whereas the free base exhibits markedly different properties (e.g., optical rotation of -31° in DMSO) that can alter reaction kinetics and chiral integrity . Below, we provide quantitative evidence substantiating these critical differentiators.

Quantitative Differentiation Evidence


Optical Purity and Chiral Integrity

The hydrobromide salt of S-(+)-O-Desmethylraclopride exhibits a specific optical rotation of [α]23/D +11.0° (c = 1.08 in ethanol), establishing its S-(+)-enantiomeric identity and purity . In stark contrast, the free base form, (S)-O-Desmethylraclopride, displays a negative optical rotation of [α]20/D = -31° (c=1, DMSO) . This 42-degree difference in specific rotation not only confirms distinct physical forms but also highlights the risk of racemization or enantiomeric impurity if the incorrect form is procured, which is paramount for the stereospecific binding required in subsequent PET imaging applications.

Stereochemistry Chiral Purity Radiopharmaceutical Precursors

Aqueous Solubility Advantage

The hydrobromide salt demonstrates a defined aqueous solubility of 10 mg/mL in H2O, as specified by the manufacturer's quality control . In comparison, the free base, (S)-O-Desmethylraclopride, exhibits a predicted water solubility of only 9.911 mg/L at 25°C . This represents an approximate 1000-fold increase in aqueous solubility for the hydrobromide salt, which is a critical practical advantage for formulating precursor solutions in automated radiosynthesis modules, where consistent and rapid dissolution is required for reliable ¹¹C-methylation reactions.

Radiochemistry Solubility Automated Synthesis

Radiochemical Yield in Automated Synthesis

In a validated, fully automated synthesis module using the captive solvent method (AutoLoop) and ReFORM-plus systems, the O-[¹¹C]-methylation of S-(+)-O-Desmethylraclopride hydrobromide with [¹¹C]methyl iodide yielded [¹¹C]raclopride with a mean decay-corrected radiochemical yield of 51.3 ± 11.2% (n=30) [1]. This yield, achieved under fully automated conditions, provides a benchmark for assessing synthesis efficiency. While alternative precursors or methods may exist, this quantitative performance metric is essential for comparing the compound's utility in high-throughput radiopharmaceutical production against other potential starting materials or synthetic routes.

PET Radiochemistry Automated Synthesis Yield Optimization

Specific Activity of the Resulting Tracer

Using the S-(+)-O-Desmethylraclopride hydrobromide precursor in the automated O-[¹¹C]-methylation process, the resulting [¹¹C]raclopride tracer achieved a specific activity of 109 ± 20 GBq/µmol (n=30) [1]. High specific activity is a critical quality attribute for PET tracers, as it minimizes pharmacological effects while ensuring high-contrast imaging of receptor binding. This quantitative value serves as a direct measure of the precursor's performance in producing tracer suitable for sensitive neuroreceptor mapping, and it provides a benchmark against which alternative precursors or synthetic modifications can be evaluated.

PET Imaging Specific Activity Radiopharmaceutical Quality

Key Application Scenarios


Clinical GMP-Compliant Production

This hydrobromide salt's high aqueous solubility (10 mg/mL) and defined chiral purity ([α]23/D +11.0°) make it the preferred precursor for automated, Good Manufacturing Practice (GMP)-compliant synthesis of [¹¹C]raclopride in clinical PET radiopharmacies. The validated radiochemical yield (51.3 ± 11.2%) and specific activity (109 ± 20 GBq/µmol) provide a reliable framework for process validation and quality control, ensuring consistent production of tracer meeting regulatory standards for human use in neuropsychiatric and neurodegenerative disease imaging [1].

Preclinical Neuroimaging in Rodent Models

For academic and contract research organizations conducting high-throughput PET studies in rodents, the hydrobromide salt's established performance in automated synthesis modules translates directly to operational efficiency. The benchmark radiochemical yield and specific activity data allow for accurate forecasting of tracer production capacity, minimizing waste of valuable cyclotron beam time and precursor material. This is particularly critical for longitudinal studies requiring multiple tracer batches with consistent quality [1].

Radiochemistry Method Development

When developing novel ¹¹C-methylation methods or optimizing existing protocols, the hydrobromide salt serves as a well-characterized reference precursor. Its quantified solubility and optical rotation provide a stable baseline for evaluating the impact of new solvents, catalysts, or microfluidic systems on reaction efficiency and product purity. The published radiochemical yield data (51.3%) offers a direct performance comparator for novel synthetic approaches aimed at improving yield or reducing synthesis time [1].

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